molecular formula C10H17N3O4 B12581695 pGlu-Pro-NH~2~ CAS No. 188983-70-2

pGlu-Pro-NH~2~

Cat. No.: B12581695
CAS No.: 188983-70-2
M. Wt: 243.26 g/mol
InChI Key: AUWZJONTXIXKMB-LEUCUCNGSA-N
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Description

The compound pGlu-Pro-NH~2~ is a peptide derivative known for its role as an antagonist of the thyrotropin-releasing hormone (TRH). This compound is structurally related to TRH, which is a tripeptide consisting of pyroglutamyl-histidyl-prolineamide. The modification in pGlu-Pro-NH~2~ involves the substitution of histidine with proline, which significantly alters its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pGlu-Pro-NH~2~ typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, pyroglutamic acid, to the resin. Subsequent amino acids, in this case, proline, are added one by one using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of pGlu-Pro-NH~2~ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques such as preparative HPLC are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

pGlu-Pro-NH~2~ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyproline derivatives from oxidation, amines from reduction, and various substituted derivatives from substitution reactions .

Scientific Research Applications

pGlu-Pro-NH~2~ has several scientific research applications:

Mechanism of Action

pGlu-Pro-NH~2~ exerts its effects by binding to an allosteric site on the thyrotropin-releasing hormone receptor (TRH-R). This binding inhibits the receptor’s activity, thereby antagonizing the effects of TRH. The molecular targets involved include the extracellular domain of the TRH-R, where pGlu-Pro-NH~2~ exhibits high-affinity binding. This interaction disrupts the normal signaling pathways mediated by TRH, leading to altered cholinergic activity in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

pGlu-Pro-NH~2~ is unique due to its specific antagonistic activity on the TRH receptor, which is not observed in the parent compound or other analogs. This makes it a valuable tool for studying the cholinergic system and potential therapeutic applications .

Properties

CAS No.

188983-70-2

Molecular Formula

C10H17N3O4

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrate

InChI

InChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1

InChI Key

AUWZJONTXIXKMB-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N.O

Canonical SMILES

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O

Origin of Product

United States

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